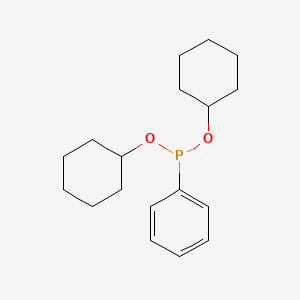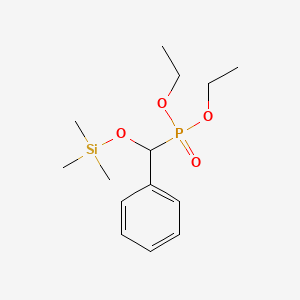
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a trimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate typically involves the reaction of diethyl phosphite with 1-phenyl-1-(trimethylsilyloxy)methane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phenyl ring and the trimethylsilyloxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phenyl derivatives and silyl ethers.
Applications De Recherche Scientifique
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl trimethylsilylphosphonate
- Phenyl trimethylsilylphosphonate
Uniqueness
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is unique due to the presence of both a phenyl ring and a trimethylsilyloxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
31675-43-1 |
|---|---|
Formule moléculaire |
C14H25O4PSi |
Poids moléculaire |
316.40 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C14H25O4PSi/c1-6-16-19(15,17-7-2)14(18-20(3,4)5)13-11-9-8-10-12-13/h8-12,14H,6-7H2,1-5H3 |
Clé InChI |
LRSMKHFQQVUXCE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)O[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)

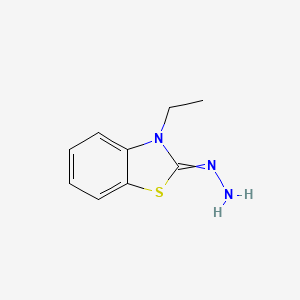

![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

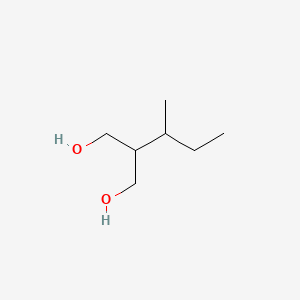

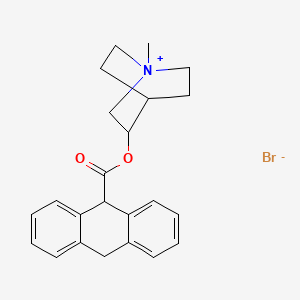


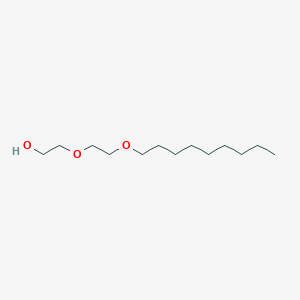
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
